4-Methoxybenzyl chloride
Overview
Description
4-Methoxybenzyl chloride, commonly referred to as 4-MBC, is an organic compound used in various scientific experiments and research studies. It is an aromatic compound, specifically a chlorinated derivative of benzene, and its chemical formula is C7H7ClO. 4-MBC is a colorless liquid that is insoluble in water but soluble in organic solvents. It has a boiling point of 206°C and a melting point of -90°C.
Scientific Research Applications
Chemical Reactions and Mechanisms
4-Methoxybenzyl chloride has been studied for its role in various chemical reactions. Amyes and Richard (1990) investigated its stepwise and concerted substitution reactions, providing insights into the behavior of the 4-methoxybenzyl carbocation intermediate (Amyes & Richard, 1990). Additionally, the solvolysis of this compound in different solvents was explored by Liu, Duann, and Hou (1998), highlighting its reaction dynamics and solvent participation (Liu, Duann & Hou, 1998).
Organic Synthesis Applications
In the field of organic synthesis, this compound is used as a protective agent. Luzzio and Chen (2008) demonstrated its efficiency in protecting phenolic ethers, indicating its utility in synthesizing sensitive organic compounds (Luzzio & Chen, 2008). Kunz and Unverzagt (1992) applied this compound in the synthesis of α-fucosyl glycosides and disaccharides, showcasing its versatility in complex carbohydrate synthesis (Kunz & Unverzagt, 1992).
Novel Syntheses and Reactions
This compound's reactivity with other chemicals has been a topic of interest. For instance, its reaction with elemental phosphorus and phosphine was studied by Shaikhutdinova et al. (2001), leading to the formation of various phosphine oxides, which are valuable in several chemical processes (Shaikhutdinova et al., 2001).
Surface Activity and Surfactant Properties
Zhao et al. (2014) synthesized quaternary ammonium surfactants containing a methoxybenzyl substitute, exploring their surface activity and aggregation behavior in aqueous solutions. This study highlights the potential of this compound in developing high-performance surfactants (Zhao et al., 2014).
Protective Group Strategies in Synthesis
The role of this compound as a protective group in synthetic chemistry is significant. Johansson and Samuelsson (1984) investigated its use in the regioselective reductive ring-opening of hexopyranosides, contributing to novel protecting-group strategies (Johansson & Samuelsson, 1984).
Deprotection and Scavenging Techniques
Ilangovan et al. (2013) developed an efficient method for the deprotection and scavenging of the p-methoxybenzyl (PMB) group using POCl3. This highlights this compound's role in the synthesis and later removal of protective groups in complex organic molecules (Ilangovan et al., 2013).
Mechanism of Action
Target of Action
4-Methoxybenzyl chloride, also known as 4-(Chloromethyl)anisole, is a chemical compound used as a reagent in organic synthesis . It doesn’t have a specific biological target, but it’s used as a building block in the synthesis of various organic compounds.
Mode of Action
The mode of action of this compound is primarily through its reactivity as an alkylating agent . The chloride group attached to the benzyl moiety makes it a good leaving group, allowing it to participate in nucleophilic substitution reactions . This property is exploited in organic synthesis to introduce the 4-methoxybenzyl group into various molecules.
Result of Action
The primary result of the action of this compound is the formation of new organic compounds through chemical reactions . For example, it can be used to benzylate the aniline nitrogen . It was also used in the synthesis of 1-naphthamide and diarymethanes via Suzuki cross-coupling with potassium aryltrifluoroborates .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, its reactivity can be affected by the solvent used, the temperature, and the presence of a catalyst . It’s typically stored at 2-8°C to maintain its stability .
Safety and Hazards
4-Methoxybenzyl chloride is corrosive to metals and skin . Vapors may cause serious burns to the eyes . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
Properties
IUPAC Name |
1-(chloromethyl)-4-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c1-10-8-4-2-7(6-9)3-5-8/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHYOXXOKFQHDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20231718 | |
Record name | 4-Methyloxybenzyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20231718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
824-94-2 | |
Record name | 4-Methoxybenzyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=824-94-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyloxybenzyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000824942 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methoxybenzyl chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172955 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Methyloxybenzyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20231718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-(chloromethyl)anisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.400 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-METHYLOXYBENZYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q500ZS03TI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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